5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and piperidine derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the dimethoxyethoxy group through nucleophilic substitution reactions.
Cyclization: Formation of the isoindole ring through cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Common products may include various substituted isoindole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents.
Diagnostics: Possible applications in diagnostic imaging and assays.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of new chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole structures.
Piperidine Derivatives: Compounds with similar piperidine structures.
Uniqueness
5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C17H18N2O7 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5-(2,2-dimethoxyethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O7/c1-24-14(25-2)8-26-9-3-4-10-11(7-9)17(23)19(16(10)22)12-5-6-13(20)18-15(12)21/h3-4,7,12,14H,5-6,8H2,1-2H3,(H,18,20,21) |
InChI Key |
CNOXSLNBVHNIES-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)OC |
Origin of Product |
United States |
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